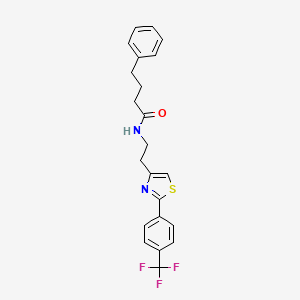

4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide

Beschreibung

The compound 4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide is a structurally complex molecule featuring a butanamide backbone substituted with a phenyl group at the 4-position. The amide nitrogen is further linked to an ethyl group terminating in a thiazole ring. This thiazole moiety is substituted at the 2-position with a 4-(trifluoromethyl)phenyl group, a hallmark of enhanced lipophilicity and metabolic stability often leveraged in medicinal chemistry .

Key structural attributes include:

- Thiazole core: Known for aromatic stability and bioactivity in drug discovery.

- Trifluoromethyl group: Enhances electronegativity and resistance to oxidative metabolism.

Eigenschaften

IUPAC Name |

4-phenyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2OS/c23-22(24,25)18-11-9-17(10-12-18)21-27-19(15-29-21)13-14-26-20(28)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,15H,4,7-8,13-14H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWADGRDGNMZIMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .

Analyse Chemischer Reaktionen

4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Anticancer Activity

- Recent studies have investigated the potential of this compound as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. The incorporation of thiazole rings has been shown to enhance the potency and selectivity of HDAC inhibitors, providing a promising avenue for cancer therapeutics .

-

Neurological Disorders

- The compound's ability to modulate signaling pathways related to neuroinflammation suggests its application in treating neurological disorders. Research has indicated that derivatives with similar structures can influence the activity of free fatty acid receptors, which play a role in neuroprotection and metabolic regulation .

-

Anti-inflammatory Properties

- Given its structural characteristics, this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies on related thiazole derivatives have demonstrated their capacity to reduce inflammation in various models, indicating a potential therapeutic role in inflammatory diseases .

Case Study 1: HDAC Inhibition

A study focusing on the design and synthesis of new HDAC inhibitors highlighted the effectiveness of thiazole-containing compounds, including derivatives similar to 4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide). These compounds were tested for their ability to induce cell cycle arrest and apoptosis in cancer cell lines, showing promising results with IC50 values indicating significant potency .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of thiazole derivatives revealed that compounds with trifluoromethyl substitutions could enhance cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. The modulation of signaling pathways related to energy metabolism and inflammation was noted as a key mechanism of action .

Wirkmechanismus

The mechanism of action of 4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability . The compound may inhibit key enzymes involved in inflammatory pathways or disrupt the replication of microbial cells .

Vergleich Mit ähnlichen Verbindungen

Thiazole-Based Derivatives with Trifluoromethyl Substituents

Compounds in (e.g., 10d , 10e , 10f ) share structural similarities with the target molecule, particularly in their thiazole cores and trifluoromethylphenyl groups. However, critical differences exist:

Key Observations :

- The target compound’s trifluoromethyl group is directly attached to the thiazole ring, whereas analogs like 10d and 10e feature it on distal phenylurea moieties. This positional difference may alter electronic profiles and binding affinities .

- The absence of a piperazine-acetate group in the target compound suggests a divergent pharmacological target compared to 10d–10f , which are optimized for solubility and CNS penetration .

Butanamide Derivatives with Heterocyclic Moieties

and describe butanamide derivatives with thiazole or thiadiazole substituents:

Key Observations :

Physicochemical and Spectral Properties

- IR Spectroscopy : The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) and absence of S-H bands (~2500–2600 cm⁻¹) would align with thione tautomers observed in ’s triazole derivatives .

- Mass Spectrometry : Estimated molecular weight (~500 Da) is lower than 10d–10f (548 Da), reflecting the absence of a piperazine-acetate group .

Biologische Aktivität

4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of a trifluoromethyl group and thiazole moiety suggests enhanced pharmacological properties, including increased membrane permeability and metabolic stability. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cancer cells, inflammation, and enzymatic inhibition. The following sections detail specific findings from recent research.

- Inhibition of Enzymes : The compound exhibits inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. The presence of the trifluoromethyl group enhances its binding affinity to these enzymes, leading to decreased production of pro-inflammatory mediators .

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The compound's IC50 values indicate a concentration-dependent effect on cell viability .

- Antioxidant Activity : The compound has shown potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Case Study 1: Inhibition of COX Enzymes

A study evaluated the inhibitory effects of several derivatives of thiazole compounds on COX enzymes. The results indicated that this compound had an IC50 value for COX-2 inhibition in the range of 10–15 μM, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assay against MCF-7 cells, the compound exhibited an IC50 value of approximately 12 μM, indicating significant cytotoxicity compared to control groups. This suggests that the compound may be a candidate for further development in cancer therapeutics .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.